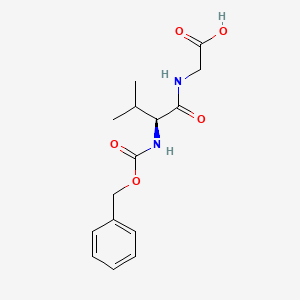
Ethyl-2,3,3,3-Tetrafluor-2-(Heptafluorpropoxy)propanoat
Übersicht
Beschreibung
Ethyl perfluoro(2-methyl-3-oxahexanoate) is a fluorinated organic compound known for its unique chemical properties. It is a colorless liquid with a low melting point of -77.3°C and a boiling point of 151.3°C . This compound is widely used in various scientific research applications due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Ethyl perfluoro(2-methyl-3-oxahexanoate) has a wide range of scientific research applications, including:
Polymerization Processing Aid: It is used as a processing aid in the manufacture of fluoropolymers, helping to reduce surface tension and improve polymer properties.
Fluorinating Reagents: It serves as a fluorinating agent in chemical synthesis, contributing to the development of complex fluorinated molecules.
Battery Performance Improvement: Research has shown that fluorinated compounds like this one can enhance the cycling performance of lithium-ion batteries.
Toxicological Evaluation: It is used in studies to evaluate the chronic toxicity and carcinogenicity of fluorinated compounds.
Wirkmechanismus
Target of Action
Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, also known as GenX, primarily targets the immune system . It has been found to affect T cell-dependent antibody responses (TDAR) and splenic lymphocyte subpopulations .
Mode of Action
GenX interacts with its targets by suppressing TDAR, particularly in females at higher doses . It also affects the number of T lymphocytes, with an increase observed in males at high doses . The number of b lymphocytes remains unchanged in both sexes .
Biochemical Pathways
GenX affects several biochemical pathways. It up-regulates fatty acid metabolism and PPAR signaling, and enhances mitochondrial and peroxisomal fatty acid β-oxidation . It also down-regulates complement and coagulation cascades .
Pharmacokinetics
GenX exhibits rapid, biphasic elimination characterized by a very fast alpha phase and a slower beta phase . Females have been observed to have less serum accumulation and higher clearance than males, while males have higher urine concentrations than females at all times and doses .
Result of Action
The action of GenX results in detectable changes in parameters affected by perfluorooctanoic acid (PFOA), a compound it was designed to replace . These changes include increased relative liver weight and peroxisome proliferation at high doses in both sexes . Genx appears less potent at suppressing tdar relative to pfoa .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GenX. It is extremely persistent in the environment, and some bioaccumulate in wildlife and humans .
Biochemische Analyse
Biochemical Properties
Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with liver enzymes, leading to peroxisome proliferation . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. Additionally, Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate can act as a substrate or inhibitor in certain biochemical pathways, affecting the overall metabolic flux.
Cellular Effects
The effects of Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In rodent models, exposure to this compound resulted in increased liver weight and peroxisome proliferation . It also affected T cell-dependent antibody responses (TDAR) and splenic lymphocyte subpopulations, indicating its impact on immune cell function . These cellular effects highlight the compound’s potential to modulate critical biological processes.
Molecular Mechanism
At the molecular level, Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit certain liver enzymes, resulting in altered metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions underscore the compound’s ability to modulate cellular functions at a fundamental level.
Temporal Effects in Laboratory Settings
The temporal effects of Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biochemical activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function . For instance, the immunomodulatory effects observed in mice persisted over a 28-day exposure period . These findings highlight the importance of considering temporal dynamics when evaluating the compound’s biological effects.
Dosage Effects in Animal Models
The effects of Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate vary with different dosages in animal models. Studies have shown that higher doses can lead to more pronounced biological effects, including toxicity . For example, at doses of 100 mg/kg/day, significant increases in liver weight and peroxisome proliferation were observed . Additionally, higher doses were associated with suppressed TDAR in female mice . These dosage-dependent effects underscore the need for careful consideration of exposure levels in both research and industrial applications.
Metabolic Pathways
Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is involved in several metabolic pathways. It interacts with liver enzymes, leading to the production of various metabolites . These interactions can affect metabolic flux and alter the levels of key metabolites. For instance, the compound’s influence on peroxisome proliferation suggests its involvement in lipid metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it can accumulate in certain tissues, such as the liver, where it exerts its biochemical effects . These transport and distribution dynamics are essential for understanding the compound’s overall biological impact.
Subcellular Localization
Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate exhibits specific subcellular localization patterns. It is often found in organelles such as peroxisomes, where it influences enzyme activity and metabolic processes . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments . These localization patterns are crucial for understanding the compound’s precise biological functions.
Vorbereitungsmethoden
The preparation of Ethyl perfluoro(2-methyl-3-oxahexanoate) involves the reaction of hexafluoropropylene oxide with ethyl alcohol under controlled conditions. The synthetic route typically includes the following steps:
Reaction of Hexafluoropropylene Oxide with Ethyl Alcohol: This step involves the nucleophilic attack of ethyl alcohol on hexafluoropropylene oxide, resulting in the formation of the desired ester.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Ethyl perfluoro(2-methyl-3-oxahexanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Ethyl perfluoro(2-methyl-3-oxahexanoate) is similar to other perfluorinated compounds, such as:
Perfluorooctanoic Acid (PFOA): Both compounds are used in the fluoropolymer industry, but Ethyl perfluoro(2-methyl-3-oxahexanoate) is considered a safer alternative due to its lower toxicity.
Hexafluoropropylene Oxide Dimer Acid (HFPO-DA):
Ethyl perfluoro(2-methyl-3-oxahexanoate) stands out due to its unique combination of stability, reactivity, and lower environmental impact compared to traditional perfluorinated compounds.
Eigenschaften
IUPAC Name |
ethyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F11O3/c1-2-21-3(20)4(9,6(12,13)14)22-8(18,19)5(10,11)7(15,16)17/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLWKGDZOZTKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F11O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382166 | |
| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79851-29-9 | |
| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79851-29-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)


![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)
![3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B1597980.png)



![3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597987.png)

